molecular formula C7H16ClNO B6222544 4-methoxy-2,2-dimethylpyrrolidine hydrochloride CAS No. 2758002-59-2

4-methoxy-2,2-dimethylpyrrolidine hydrochloride

Cat. No.: B6222544
CAS No.: 2758002-59-2
M. Wt: 165.7
InChI Key:
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Description

4-methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, including a methoxy group and two methyl groups attached to the pyrrolidine ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2,2-dimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-methoxy-2,2-dimethylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methoxy and methyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,2-dimethylpyrrolidine
  • 2,2-dimethylpyrrolidine
  • 4-methoxypyrrolidine

Uniqueness

4-methoxy-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylpropanal", "methoxyamine hydrochloride", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: 2,2-dimethylpropanal is reacted with methoxyamine hydrochloride in the presence of acetic acid to form 4-methoxy-2,2-dimethyl-3-oxazolidinone.", "Step 2: The oxazolidinone is then reduced with sodium cyanoborohydride in the presence of acetic acid to form 4-methoxy-2,2-dimethylpyrrolidine.", "Step 3: The pyrrolidine is then reacted with hydrochloric acid to form 4-methoxy-2,2-dimethylpyrrolidine hydrochloride.", "Step 4: The product is purified by washing with sodium hydroxide solution, drying with sodium sulfate, and recrystallization from water." ] }

CAS No.

2758002-59-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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